molecular formula C13H19NO B1646547 3-(2-Phenoxyethyl)piperidine

3-(2-Phenoxyethyl)piperidine

Cat. No.: B1646547
M. Wt: 205.3 g/mol
InChI Key: CRLFSQXWWCULSO-UHFFFAOYSA-N
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Description

3-(2-Phenoxyethyl)piperidine is a piperidine derivative characterized by a phenoxyethyl substituent at the 3-position of the piperidine ring. Piperidine derivatives are widely explored for their roles as receptor ligands, enzyme inhibitors, and scaffolds in drug design. The phenoxyethyl group introduces conformational flexibility and lipophilicity, which can influence metabolic stability and binding interactions compared to simpler piperidine analogs .

Properties

IUPAC Name

3-(2-phenoxyethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-6-13(7-3-1)15-10-8-12-5-4-9-14-11-12/h1-3,6-7,12,14H,4-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLFSQXWWCULSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine Derivatives with Aromatic Substituents

  • N-Methyl-N-(2-phenoxyethyl)amido Analogues: Replacement of the piperidine ring with an acyclic N-methyl-N-(2-phenoxyethyl)amido linker (as in RBP4 antagonists) was shown to enhance metabolic stability by reducing susceptibility to CYP-mediated oxidation. This highlights the advantage of flexible phenoxyethyl groups over rigid piperidine rings in certain therapeutic contexts .
  • 3-PPP [(+)-3-(3-Hydroxyphenyl)-N-(1-propyl)piperidine]: A sigma receptor ligand, 3-PPP, shares the piperidine core but differs in substituents (hydroxyphenyl and propyl groups). Pharmacological studies demonstrate that 3-PPP exhibits high affinity for sigma receptors (Ki ≈ 3.2 nM), whereas 3-(2-phenoxyethyl)piperidine derivatives are more associated with serotonin/norepinephrine reuptake inhibition, as seen in structurally related 4-[2-(2-fluorophenoxymethyl)phenyl]piperidine compounds .

Piperidine vs. Pyrrolidine Scaffolds

Pyrrolidine-based compounds (e.g., pyrrolidine-2,5-diones) show dual activity on SERT and 5-HT1A receptors, but piperidine analogs generally exhibit stronger 5-HT1A receptor affinity. For example, compound 31 (a pyrrolidine derivative) has a Ki of 3.2 nM for 5-HT1A, whereas piperidine derivatives with optimized substituents (e.g., phenoxyethyl) may achieve similar or improved selectivity depending on substitution patterns .

Metabolic Stability and Substituent Effects

  • Cytochrome P450 Interactions: Piperidine rings are prone to oxidative metabolism, but the phenoxyethyl group in this compound reduces this vulnerability. In contrast, compounds like A1120 (a piperidine-containing RBP4 antagonist) exhibit poor human liver microsomal (HLM) stability, necessitating structural modifications .
  • Volatility and Physical Properties: Compared to volatile piperidine derivatives like 1-piperidine carboxaldehyde, this compound is less volatile due to increased molecular weight and hydrophobicity from the phenoxyethyl group .

Serotonin and Norepinephrine Reuptake Inhibition

Structurally related compounds, such as 4-[2-(2-fluorophenoxymethyl)phenyl]piperidine, demonstrate potent inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, suggesting that this compound derivatives could share similar mechanisms. These effects are attributed to the phenoxyethyl group’s ability to engage hydrophobic pockets in transporters .

Enzyme Inhibition

Piperidine derivatives with pyridine or indole moieties (e.g., LSD1 inhibitors) show IC50 values in the nanomolar range.

Data Tables

Table 1: Comparison of Key Piperidine Derivatives

Compound Substituents Biological Target IC50/Ki Value Reference
This compound 3-(2-Phenoxyethyl) 5-HT/NE reuptake Not reported
(+)-3-PPP 3-(3-Hydroxyphenyl), N-propyl Sigma receptor Ki = 3.2 nM
A1120 Piperidine core RBP4 antagonist Poor HLM stability
Compound 31 (pyrrolidine) Pyrrolidine-2,5-dione 5-HT1A receptor Ki = 3.2 nM

Table 2: Metabolic Stability of Piperidine Derivatives

Compound Metabolic Vulnerability Modification for Stability
This compound Low (phenoxyethyl reduces CYP oxidation) N/A
A1120 High (piperidine oxidation) Replaced with acyclic linker

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